molecular formula C7H6ClNO2 B581187 4-Chloro-2-methoxypyridine-3-carbaldehyde CAS No. 1008451-58-8

4-Chloro-2-methoxypyridine-3-carbaldehyde

Cat. No. B581187
CAS RN: 1008451-58-8
M. Wt: 171.58
InChI Key: FURZPPOFSODEOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyridine-3-carbaldehyde is a reactant used in the preparation of insulin-like growth factor 1 receptor (IGF-1R) inhibitor GTx-134 .


Synthesis Analysis

The synthesis of 2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical density functional theory (DFT) approach .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed through the remodeling of (Aza)indole/Benzofuran skeletons . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 171.58 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Vanillin and Other Flavor Compounds

4-Chloro-2-methoxypyridine-3-carbaldehyde plays a role in the synthesis of flavor compounds like vanillin, an important chemical used in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods for vanillin are extensively studied, highlighting a promising approach for practical synthesis utilizing derivatives like this compound (Tan Ju & Liao Xin, 2003).

Methoxypyrazines in Wine

Research on methoxypyrazines, including compounds related to this compound, focuses on their presence in grapes and wine, imparting herbaceous, green, and vegetal sensory attributes. High levels of these compounds in wine are derived from the corresponding grapes, with the synthesis and metabolism of methoxypyrazines in grape being an area of active research (Yujuan Lei et al., 2018).

Antioxidant Properties

Isoxazolone derivatives, synthesized from aromatic aldehydes including this compound, exhibit significant biological and medicinal properties, acting as intermediates for the synthesis of various heterocycles. These compounds have shown potential antioxidant properties, highlighting the versatile applications of this compound in the development of bioactive molecules (Rima Laroum et al., 2019).

Catalytic Applications

Studies on noble metal-based catalysts for formaldehyde oxidation at room temperature involve the use of this compound as a precursor or intermediary. These catalysts, containing elements like platinum and gold, are crucial for indoor air quality improvement, demonstrating the compound's role in environmental applications (Jiahong Guo et al., 2019).

Polymerization Processes

Research on the polymerization of higher aldehydes, including derivatives of this compound, focuses on creating polymers with potential practical applications. These studies explore the preparation, characterization, and properties of polymers derived from substituted aldehydes, contributing to advancements in materials science (P. Kubisa et al., 1980).

Safety and Hazards

The safety information for 2-chloro-3-methoxypyridine-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZPPOFSODEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696118
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008451-58-8
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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